N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

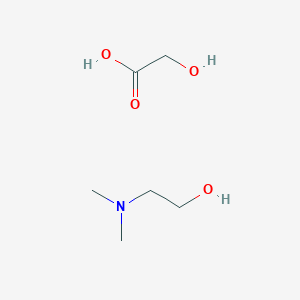

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is a heterocyclic organic compound with the molecular formula C₆H₁₅NO₄ and a molecular weight of 165.1876 g/mol . This compound is known for its unique chemical structure, which includes both an ammonium group and a hydroxyacetate group, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate typically involves the reaction of N,N-dimethylethanolamine with glycolic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:

N,N-Dimethylethanolamine+Glycolic Acid→N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ammonium compounds .

Applications De Recherche Scientifique

Scientific Research Applications

-

Biodegradability Studies

- Research indicates that compounds similar to N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate exhibit high biodegradability. For instance, (2-hydroxyethyl)ammonium lactates have been shown to decompose rapidly in the environment, making them suitable for eco-friendly applications . This property is crucial for reducing environmental impact in chemical processes.

-

Solvent in Organic Reactions

- The compound serves as an effective solvent for various organic reactions, particularly condensation reactions involving aromatic aldehydes and activated methyl or methylene compounds. Studies demonstrate that these reactions yield high product yields without the need for additional catalysts, thus streamlining synthetic processes .

- Catalysis

- Pharmaceutical Applications

Case Studies

Mécanisme D'action

The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biochemical effects, including enzyme inhibition or activation and changes in cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate include:

- N,N-Dimethylethanolamine

- N,N-Diethylethanolamine

- N,N-Dimethyl(2-hydroxyethyl)ammonium chloride

Uniqueness

This compound is unique due to its dual functional groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Activité Biologique

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, with the molecular formula C₆H₁₅NO₄, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and applications based on a review of current literature.

Overview of the Compound

This compound is synthesized through the reaction of N,N-dimethylethanolamine with glycolic acid. This compound features dual functional groups, which contribute to its unique chemical reactivity and potential biological applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors.

- Enzyme Modulation : The compound can bind to enzyme active sites or alter their conformations, thereby modulating enzymatic activities. This property is particularly useful in biochemical assays where enzyme stabilization is required.

- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways that are crucial for cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment .

Biochemical Applications

This compound is utilized in biochemical assays due to its stabilizing effects on proteins and enzymes. It serves as a reagent in organic synthesis and as a catalyst in various chemical reactions, enhancing reaction yields and selectivity .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Environmental Analytical Chemistry reported the successful use of this compound in detecting and quantifying alkyl dimethyl hydroxyethyl ammonium surfactants in environmental samples. The detection limit was notably low, indicating high sensitivity for practical applications .

- Cytotoxicity Assessment : In research conducted on human cancer cell lines, this compound showed significant cytotoxic effects at micromolar concentrations while sparing normal cells. This property was attributed to its ability to induce programmed cell death selectively .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N,N-Dimethylethanolamine | Structure | Moderate antimicrobial activity |

| N,N-Diethylethanolamine | Structure | Limited cytotoxic effects |

| N,N-Dimethyl(2-hydroxyethyl)ammonium chloride | Structure | Strong surfactant properties |

This table illustrates that while other compounds may share structural similarities, this compound exhibits a broader spectrum of biological activities.

Propriétés

IUPAC Name |

2-(dimethylamino)ethanol;2-hydroxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.C2H4O3/c1-5(2)3-4-6;3-1-2(4)5/h6H,3-4H2,1-2H3;3H,1H2,(H,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTVJRFQLBDRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO.C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.